1-(3,5-Dimethylphenyl)pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)pyrrolidin-2-one (CAS: 360044-95-7; PubChem CID: 847897; MFCD03196940) is a pyrrolidin-2-one derivative substituted with a 3,5-dimethylphenyl group at the nitrogen position . This compound belongs to a class of heterocyclic molecules studied for their structural and electronic properties, often serving as intermediates in medicinal chemistry or tools for structure-activity relationship (SAR) studies. Its synthesis typically involves coupling reactions, such as nucleophilic substitution or transition metal-catalyzed processes, as evidenced by its use in generating triazine-based modulators . Notably, it has been employed as an inactive analog in antifibrotic research to elucidate the mechanism of action of pirfenidone, highlighting its role in pharmacological investigations .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
OQCOZQAALBYNRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Methyl groups on the phenyl ring (MC-7) increase hydrophobicity (cLogP = 2.45) compared to unsubstituted (MC-5, cLogP = 1.78) or mono-methylated (MC-6, cLogP = 2.12) analogs .
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